molecular formula C18H28N2O2 B5069034 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide

2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide

Cat. No. B5069034
M. Wt: 304.4 g/mol
InChI Key: WNYQOHFFDMGEFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in treating various diseases. TAK-659 has been shown to have promising results in preclinical studies and is currently undergoing clinical trials for the treatment of lymphoma, leukemia, and other types of cancer.

Mechanism of Action

2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the development and survival of cancer cells and immune cells. By inhibiting BTK, 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide can prevent the activation of downstream signaling pathways that promote cell growth and survival. 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has also been shown to inhibit other kinases involved in cancer cell growth and survival, including AKT and ERK.
Biochemical and Physiological Effects
2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to have several biochemical and physiological effects, including inhibition of BTK and other kinases involved in cell growth and survival. 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the production of pro-inflammatory cytokines in immune cells. In animal studies, 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to reduce tumor growth and improve survival.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is its selectivity for BTK and other kinases involved in cancer cell growth and survival. This selectivity reduces the risk of off-target effects and toxicity. 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is also orally bioavailable, which makes it easy to administer to animals in preclinical studies. One limitation of 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is its relatively short half-life, which may require frequent dosing in clinical trials.

Future Directions

There are several future directions for the study of 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide. One direction is to further explore its potential use in treating autoimmune disorders such as rheumatoid arthritis. Another direction is to investigate its use in combination with other therapies for the treatment of cancer. 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide may also have potential use in other diseases where BTK and other kinases play a role, such as Alzheimer's disease and multiple sclerosis. Further research is needed to fully understand the potential of 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide in these areas.

Synthesis Methods

The synthesis of 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide involves several steps, including the reaction of tert-butylphenol with chloroacetyl chloride to form 2-(4-tert-butylphenoxy)acetyl chloride. This intermediate is then reacted with 1-methyl-4-piperidinamine to form 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide. The synthesis of 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been optimized to improve its yield and purity, and it has been shown to be a reliable and reproducible process.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been studied extensively for its potential use in treating various diseases, including lymphoma, leukemia, and autoimmune disorders. In preclinical studies, 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to inhibit the growth of cancer cells and improve the survival of animals with cancer. 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has also been shown to have anti-inflammatory effects and may be useful in treating autoimmune disorders such as rheumatoid arthritis.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)14-5-7-16(8-6-14)22-13-17(21)19-15-9-11-20(4)12-10-15/h5-8,15H,9-13H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYQOHFFDMGEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.